molecular formula C10H13NO2 B1269688 methyl (3R)-3-amino-3-phenylpropanoate CAS No. 37088-67-8

methyl (3R)-3-amino-3-phenylpropanoate

Cat. No.: B1269688
CAS No.: 37088-67-8
M. Wt: 179.22 g/mol
InChI Key: XKIOBYHZFPTKCZ-SECBINFHSA-N
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Description

Methyl (3R)-3-amino-3-phenylpropanoate is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-phenylpropanoate typically involves the esterification of (3R)-3-amino-3-phenylpropanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For instance, using solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to scale up the production while maintaining high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-3-phenylpropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.

    Biology: Studied for its potential role as an amino acid analogue, impacting protein function and metabolism.

    Medicine: Investigated for its potential use in drug development, particularly due to its chiral nature which can influence drug efficacy and safety.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-phenylpropanoate involves its interaction with specific molecular targets. For instance, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of the chiral center allows it to interact selectively with biological molecules, influencing pathways related to protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-amino-3-phenylpropanoate: The enantiomer of the compound, which may have different biological activities.

    Phenylalanine methyl ester: Similar structure but lacks the chiral center, leading to different reactivity and applications.

    Methyl 3-amino-3-phenylpropanoate: The racemic mixture of the compound, which may have different properties compared to the enantiomerically pure form.

Uniqueness

Methyl (3R)-3-amino-3-phenylpropanoate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in applications requiring enantiomerically pure substances, such as in the development of chiral drugs and catalysts.

Properties

IUPAC Name

methyl (3R)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIOBYHZFPTKCZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354972
Record name methyl (3R)-3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37088-67-8
Record name methyl (3R)-3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (19.1 g, 162 mmol) was added dropwise to a solution, cooled to 0° C., of 3-amino-3-phenylpropionic acid (8.9 g, 54 mmol) in methanol (150 ml). The reaction mixture was then stirred for 12 h under reflux (TLC control). The solvent was removed completely and the residue was dried in vacuo. The crude product was used in the next stage without being purified further.
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